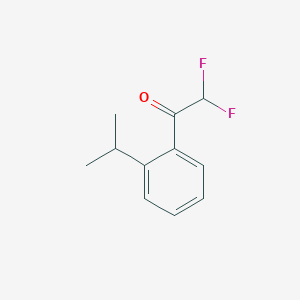

2,2-Difluoro-1-(2-isopropylphenyl)ethanone

Description

2,2-Difluoro-1-(2-isopropylphenyl)ethanone is a fluorinated acetophenone derivative characterized by a difluoro-substituted ethanone group attached to a 2-isopropylphenyl ring. The molecular formula is inferred as C₁₁H₁₂F₂O, with a molecular weight of 198.21 g/mol (calculated). Such compounds are typically intermediates in organic synthesis, pharmaceuticals, or materials science, though specific applications for this derivative remain unexplored in the evidence .

Properties

Molecular Formula |

C11H12F2O |

|---|---|

Molecular Weight |

198.21 g/mol |

IUPAC Name |

2,2-difluoro-1-(2-propan-2-ylphenyl)ethanone |

InChI |

InChI=1S/C11H12F2O/c1-7(2)8-5-3-4-6-9(8)10(14)11(12)13/h3-7,11H,1-2H3 |

InChI Key |

TYDTZNQFIPFZCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one typically involves the following steps:

Friedel-Crafts Acylation: The reaction of propan-2-ylbenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired ketone.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or large-scale batch reactors to ensure efficient production. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohols.

Substitution: Substitution reactions can occur at the fluorine atoms, leading to the formation of various fluorinated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed:

Oxidation: Difluoroacetic acid

Reduction: 2,2-Difluoro-1-[2-(propan-2-yl)phenyl]ethanol

Substitution: Various fluorinated derivatives depending on the nucleophile used

Scientific Research Applications

2,2-Difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.

Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components for improved properties.

Mechanism of Action

The mechanism by which 2,2-difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2,2-Difluoro-1-(2-isopropylphenyl)ethanone with structurally related difluoroethanone derivatives:

Electronic and Steric Considerations

- Electron-Withdrawing Effects: Fluorine atoms on the ethanone group increase the carbonyl’s electrophilicity, facilitating nucleophilic attacks. Substituents like trifluoromethyl (CF₃) further enhance this effect, as seen in 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanone .

- Electronic Donation : Alkyl groups (e.g., isopropyl, methyl) donate electrons via inductive effects, slightly stabilizing the carbonyl group. This contrasts with electron-withdrawing aryl substituents (e.g., CF₃, fluorine) .

Biological Activity

2,2-Difluoro-1-(2-isopropylphenyl)ethanone is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

The molecular formula for 2,2-Difluoro-1-(2-isopropylphenyl)ethanone is . The presence of difluoromethyl and isopropyl groups contributes to its unique chemical properties, which influence its biological activity.

Antiviral Activity

Recent studies have suggested that compounds similar to 2,2-Difluoro-1-(2-isopropylphenyl)ethanone exhibit antiviral properties. For instance, derivatives with similar structural motifs have shown effectiveness against enteroviruses. A related compound demonstrated an EC50 of 3 µM in inhibiting Enterovirus A71 (EV-A71), indicating a potential for further exploration in antiviral applications .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties. In specific studies, similar difluorinated compounds have demonstrated significant activity against various bacterial strains. For example, hydrazones derived from difluorinated ketones exhibited antibacterial and antifungal activities, suggesting that 2,2-Difluoro-1-(2-isopropylphenyl)ethanone may possess similar properties .

The mechanisms by which 2,2-Difluoro-1-(2-isopropylphenyl)ethanone exerts its biological effects are not fully elucidated. However, it is hypothesized that the difluoromethyl group enhances lipophilicity, allowing for better membrane penetration and interaction with biological targets. This property may facilitate the compound's ability to inhibit viral replication or bacterial growth.

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy Against EV-A71

In a controlled study, a compound structurally related to 2,2-Difluoro-1-(2-isopropylphenyl)ethanone was tested against EV-A71. The results indicated a significant reduction in viral titers when treated with the compound during the infection period. The study concluded that the compound could inhibit viral attachment and penetration into host cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.